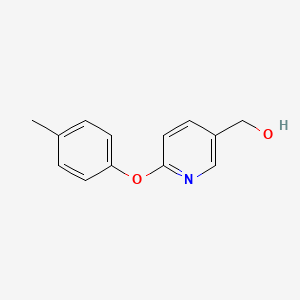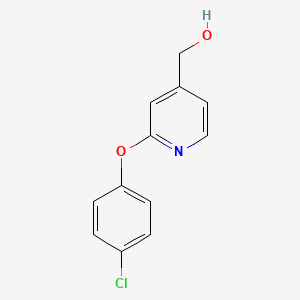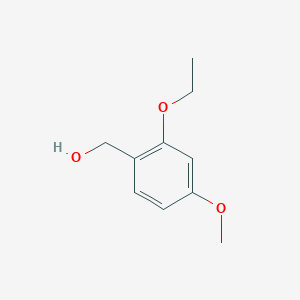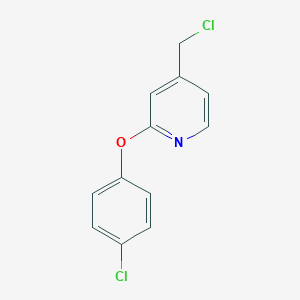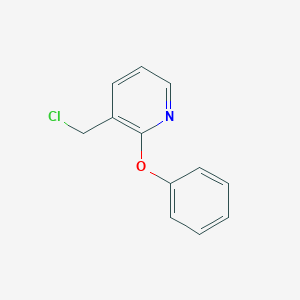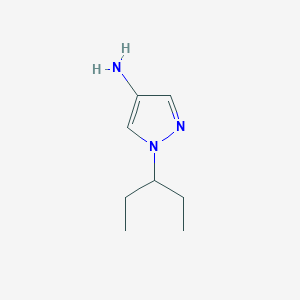
1-(Pentan-3-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it may have. It may also include information on its physical appearance (such as color, form, or state of matter) and any notable chemical or physical properties .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and various spectroscopic properties .Aplicaciones Científicas De Investigación
Chemistry and Heterocyclic Compound Synthesis
- Pyrazoline derivatives, including those similar to "1-(Pentan-3-yl)-1H-pyrazol-4-amine," serve as key scaffolds in the synthesis of heterocyclic compounds. The unique reactivity of these molecules facilitates the creation of a diverse range of heterocyclic structures under mild reaction conditions, highlighting their importance in the development of new chemical entities for various applications (Gomaa & Ali, 2020).
Therapeutic and Biological Activity Research
- Research into pyrazoline derivatives has uncovered a broad spectrum of biological activities, making them a focal point in the search for new therapeutic agents. These compounds have been explored for their anticancer properties, demonstrating the potential for the development of novel anticancer drugs (Ray et al., 2022).
Material Science and Liquid Crystal Research
- Pyrazoline-based compounds have been studied for their role in the creation of liquid crystal materials. The synthesis of specific methylene-linked liquid crystal dimers shows the versatility of pyrazoline derivatives in material science, contributing to advancements in display technologies and other applications requiring controlled molecular alignment (Henderson & Imrie, 2011).
Food Science and Flavor Chemistry
- The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a critical process in the development of flavors during food preparation. Pyrazines, compounds related to pyrazolines, are significant contributors to nutty and roasted flavors. Research into controlling the generation of these compounds offers insights into enhancing food flavors and reducing undesirable by-products (Yu et al., 2021).
Synthetic Methods and Catalysis
- The synthesis and functionalization of pyrazoline and related heterocycles are key areas of interest, with studies exploring various synthetic routes and catalytic systems. These efforts aim to improve the efficiency and selectivity of chemical reactions, underscoring the utility of pyrazoline derivatives in organic synthesis and industrial applications (Kantam et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-pentan-3-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-8(4-2)11-6-7(9)5-10-11/h5-6,8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAIFJHWYOBKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



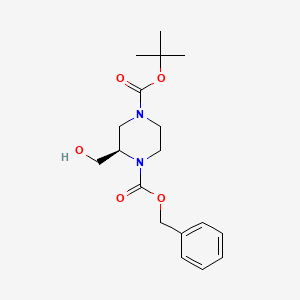
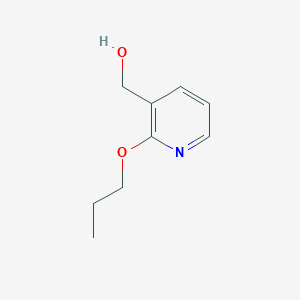
![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
